Ethyl 2-cyanopentanoate

Beschreibung

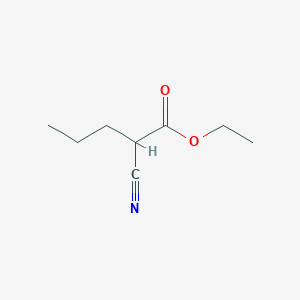

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2-cyanopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-3-5-7(6-9)8(10)11-4-2/h7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLVRCZPSHCVRHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C#N)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70290370 | |

| Record name | ethyl 2-cyanopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6967-47-1 | |

| Record name | NSC68329 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68329 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-cyanopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ethyl 2-cyanopentanoate chemical properties

Chemical Identity, Process Chemistry, and Pharmaceutical Applications

Executive Summary

Ethyl 2-cyanopentanoate (CAS: 6967-47-1), also known as ethyl

Part 1: Chemical Identity & Physicochemical Profile

Ethyl 2-cyanopentanoate is the mono-propylated derivative of ethyl cyanoacetate. Its utility stems from the remaining acidic proton at the

Datasheet Snapshot

| Property | Specification |

| IUPAC Name | Ethyl 2-cyanopentanoate |

| Common Synonyms | Ethyl |

| CAS Number | 6967-47-1 |

| Molecular Formula | |

| Molecular Weight | 155.19 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | 115–118 °C at 15 mmHg (approx.)[1] |

| Density | |

| Solubility | Miscible in ethanol, ether, ethyl acetate; immiscible in water |

| Key Functional Groups | Nitrile ( |

Part 2: Synthetic Routes & Process Chemistry[2][3]

The synthesis of ethyl 2-cyanopentanoate follows a classic

Validated Protocol: Mono-Alkylation of Ethyl Cyanoacetate

Objective: Selective synthesis of ethyl 2-cyanopentanoate while minimizing the dialkylated byproduct.

Reagents:

-

Ethyl Cyanoacetate (1.0 equiv)

-

1-Bromopropane (1.05 equiv)

-

Sodium Ethoxide (NaOEt) (1.0 equiv) in Ethanol (21% wt/wt)

-

Solvent: Anhydrous Ethanol

Step-by-Step Methodology:

-

Enolate Formation:

-

Charge a reactor with anhydrous ethanol and ethyl cyanoacetate under

atmosphere. -

Cool the system to 0–5 °C.

-

Add NaOEt solution dropwise over 30 minutes. Rationale: Low temperature prevents premature side reactions; dropwise addition controls the exotherm.

-

Stir for 30 minutes to ensure complete enolate formation. The solution will turn yellow/orange.

-

-

Alkylation (

):-

Add 1-bromopropane dropwise to the enolate solution, maintaining internal temperature

°C. -

Once addition is complete, allow the mixture to warm to room temperature.

-

Heat to reflux (approx. 78 °C) for 4–6 hours.

-

In-Process Control (IPC): Monitor by GC-MS. The reaction is complete when ethyl cyanoacetate is

.

-

-

Workup & Purification:

-

Evaporate ethanol under reduced pressure (rotary evaporator).

-

Resuspend the residue in Diethyl Ether or MTBE and add water to dissolve NaBr salts.

-

Separate the organic layer; wash with brine and dry over

.[2] -

Fractional Distillation: This is the critical purification step.

-

Fraction 1: Unreacted 1-bromopropane.

-

Fraction 2: Ethyl 2-cyanopentanoate (Target, BP

115°C @ 15mmHg). -

Residue: Dialkylated impurity (Ethyl 2,2-dipropylcyanoacetate).

-

-

Synthesis Workflow Diagram

Figure 1: Reaction logic for the mono-alkylation of ethyl cyanoacetate. Control of stoichiometry is vital to prevent the 'Product' from reacting further to form 'Impurity'.

Part 3: Reactivity & Functional Group Transformations

Ethyl 2-cyanopentanoate is rarely the end product; it is a "switch" molecule. The presence of the nitrile and ester groups on the same carbon allows for diverse downstream chemistry.

Hydrolysis & Decarboxylation (The Valproic Pathway)

Hydrolysis of both the nitrile and ester groups requires harsh acidic or basic conditions.

-

Acidic Hydrolysis (

): Converts both -

Decarboxylation: Heating the malonic acid derivative causes the loss of

, resulting in a mono-carboxylic acid (e.g., pentanoic acid derivatives).

Second Alkylation

Because the

Condensation (Barbiturate Synthesis)

Reaction with urea in the presence of a strong base (sodium methoxide) cyclizes the molecule into a barbituric acid derivative.

Reactivity Map

Figure 2: Divergent synthetic pathways starting from Ethyl 2-cyanopentanoate. The green path is the primary industrial route for Valproic Acid production.

Part 4: Pharmaceutical Application Case Study

Synthesis of Valproic Acid (Depakote)

Valproic acid is a broad-spectrum anticonvulsant. While modern industrial methods often alkylate ethyl cyanoacetate with 2 equivalents of propyl bromide simultaneously, the stepwise understanding involving Ethyl 2-cyanopentanoate is crucial for impurity profiling.

Mechanism:

-

Step 1: Ethyl 2-cyanopentanoate is formed (as described in Part 2).

-

Step 2: A second alkylation with 1-bromopropane yields Ethyl 2-cyano-2-propylpentanoate .

-

Step 3: Hydrolysis/Decarboxylation.[3] The steric bulk of the dialkylated intermediate makes hydrolysis of the nitrile group slow. Typically, concentrated sulfuric acid or high-temperature alkaline hydrolysis is required.

Clinical Relevance: Impurities arising from incomplete alkylation (leaving mono-propyl species) or incomplete hydrolysis must be strictly controlled, as they affect the lipophilicity and metabolic profile of the final drug substance.

Part 5: Handling & Safety (HSE)

As an aliphatic nitrile/ester, Ethyl 2-cyanopentanoate presents specific hazards.

| Hazard Class | GHS Classification | Precautionary Measures |

| Acute Toxicity | Oral/Dermal/Inhalation (Category 4) | Use in a fume hood. Nitriles can liberate cyanide ions metabolically. |

| Skin/Eye Irritation | Category 2 | Wear nitrile gloves and safety goggles. |

| Reactivity | Incompatible with strong oxidizers and strong bases. | Store under inert gas ( |

Waste Disposal: Waste streams containing this compound should be treated as cyanide-bearing organic waste. Do not mix with acids without prior oxidation (e.g., bleach treatment) to prevent HCN evolution, although the covalent nitrile is relatively stable.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 249721, Ethyl 2-cyanopentanoate. Retrieved from [Link]

-

Organic Syntheses. Ethyl Cyanoacetate derivatives and alkylation protocols. Org. Synth. Coll. Vol. 1, p. 254. Retrieved from [Link]

- European Patent Office.Process for producing valproic acid (EP0835859A1). Describes the dialkylation mechanism involving the mono-alkylated intermediate.

Sources

An In-depth Technical Guide to Ethyl 2-cyanopentanoate (CAS Number 6967-47-1)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of α-Cyanoesters in Synthetic Chemistry

Ethyl 2-cyanopentanoate, with the CAS number 6967-47-1, is a versatile bifunctional molecule that holds a significant position in the toolkit of synthetic organic chemists. As an α-cyanoester, it possesses a unique electronic architecture characterized by an ester moiety and a nitrile group attached to the same carbon atom. This arrangement confers a high degree of reactivity and synthetic utility, making it a valuable intermediate in the synthesis of a wide array of complex organic molecules, including heterocyclic compounds and pharmacologically active agents. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, spectral characteristics, and key reactions of Ethyl 2-cyanopentanoate, with a focus on its practical applications in research and drug development.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in the laboratory.

Table 1: Physicochemical Properties of Ethyl 2-cyanopentanoate [1]

| Property | Value |

| CAS Number | 6967-47-1 |

| Molecular Formula | C₈H₁₃NO₂ |

| Molecular Weight | 155.19 g/mol |

| IUPAC Name | ethyl 2-cyanopentanoate |

| Synonyms | Ethyl 2-cyanovalerate |

| Appearance | Expected to be a colorless to pale yellow liquid |

| Boiling Point | Not explicitly reported, but expected to be higher than ethyl cyanoacetate (205-207 °C) |

| Density | Not explicitly reported |

| SMILES | CCCC(C#N)C(=O)OCC |

Safety and Handling:

Ethyl 2-cyanopentanoate is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood. In case of contact, affected areas should be washed immediately with copious amounts of water.

Core Synthesis Pathway: Alkylation of Ethyl Cyanoacetate

The most direct and widely employed method for the synthesis of Ethyl 2-cyanopentanoate is the alkylation of the active methylene group of ethyl cyanoacetate. The acidity of the α-proton in ethyl cyanoacetate (pKa ≈ 11 in DMSO) allows for its facile deprotonation by a suitable base to form a stabilized carbanion, which then acts as a nucleophile.

Reaction Scheme:

Caption: Synthesis of Ethyl 2-cyanopentanoate via alkylation.

Experimental Protocol: Synthesis of Ethyl 2-cyanopentanoate

This protocol is based on established procedures for the alkylation of ethyl cyanoacetate.[2]

Materials:

-

Ethyl cyanoacetate (1.0 eq)

-

1-Bromopropane (1.1 eq)

-

Sodium ethoxide (1.1 eq)

-

Anhydrous ethanol

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Sodium ethoxide is carefully added to the ethanol and stirred until fully dissolved.

-

Substrate Addition: Ethyl cyanoacetate is added dropwise to the sodium ethoxide solution at room temperature. The mixture is stirred for 30 minutes to ensure complete formation of the enolate.

-

Alkylation: 1-Bromopropane is added dropwise via the dropping funnel to the reaction mixture.

-

Reaction Monitoring: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between diethyl ether and a saturated aqueous ammonium chloride solution.

-

Extraction and Drying: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to afford Ethyl 2-cyanopentanoate as a colorless to pale yellow liquid.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous ethanol and an inert atmosphere is crucial to prevent the quenching of the highly reactive sodium ethoxide and the resulting enolate.

-

Choice of Base: Sodium ethoxide is a strong enough base to deprotonate ethyl cyanoacetate effectively, and its conjugate acid (ethanol) is the reaction solvent, simplifying the reaction system.

-

Reflux Conditions: Heating the reaction to reflux increases the reaction rate, ensuring the completion of the alkylation in a reasonable timeframe.

-

Aqueous Workup: The use of saturated ammonium chloride, a mild acid, neutralizes any remaining base and quenches the reaction.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for Ethyl 2-cyanopentanoate

| Technique | Expected Features |

| ¹H NMR | δ (ppm): ~4.2 (q, 2H, -OCH₂CH₃), ~3.5 (t, 1H, -CH(CN)CO-), ~1.9 (m, 2H, -CH₂CH₂CH₃), ~1.5 (m, 2H, -CH₂CH₂CH₃), ~1.3 (t, 3H, -OCH₂CH₃), ~0.9 (t, 3H, -CH₂CH₂CH₃) |

| ¹³C NMR | δ (ppm): ~165 (C=O), ~118 (CN), ~63 (-OCH₂CH₃), ~45 (-CH(CN)CO-), ~34 (-CH₂CH₂CH₃), ~20 (-CH₂CH₂CH₃), ~14 (-OCH₂CH₃), ~13 (-CH₂CH₂CH₃) |

| FTIR | ν (cm⁻¹): ~2250 (C≡N stretch), ~1750 (C=O ester stretch), ~1250-1000 (C-O stretch) |

| Mass Spec. | m/z: 155 (M⁺), and characteristic fragments corresponding to the loss of -OCH₂CH₃, -COOCH₂CH₃, and the propyl chain. |

Key Reactions and Synthetic Utility in Drug Development

The synthetic versatility of Ethyl 2-cyanopentanoate stems from the reactivity of its two key functional groups: the nitrile and the ester. This dual functionality allows for a wide range of chemical transformations, making it a valuable building block in the synthesis of more complex molecules, particularly heterocyclic systems that are prevalent in medicinal chemistry.[3][4][5][6]

Decarboxylation to form Nitriles

One of the most important reactions of α-cyanoesters is their decarboxylation to yield nitriles. This transformation is typically achieved by heating the α-cyanoester in the presence of a salt in a polar aprotic solvent, a reaction known as the Krapcho decarboxylation.

Caption: Krapcho decarboxylation of Ethyl 2-cyanopentanoate.

This reaction provides a convenient route to substituted nitriles, which are themselves versatile intermediates in organic synthesis.

Synthesis of Heterocyclic Compounds

The presence of the nitrile and the ester groups in Ethyl 2-cyanopentanoate makes it an excellent precursor for the synthesis of various heterocyclic scaffolds, which are of great interest in drug discovery due to their diverse biological activities. For instance, α-cyanoesters can undergo condensation reactions with dinucleophiles to form pyridines, pyrimidines, and other important ring systems.

Role as a Versatile Intermediate in Medicinal Chemistry

While specific examples of marketed drugs derived directly from Ethyl 2-cyanopentanoate are not readily found in the public domain, the broader class of α-cyanoesters are well-established as key intermediates in pharmaceutical synthesis.[5][7][6] They are utilized in the construction of a wide range of therapeutic agents, including:

-

Anticancer agents: Many kinase inhibitors and other targeted cancer therapies feature heterocyclic cores that can be synthesized using α-cyanoester chemistry.

-

Anti-inflammatory drugs: The synthesis of various non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory compounds involves intermediates derived from active methylene compounds like ethyl cyanoacetate.

-

Central Nervous System (CNS) active agents: A number of anticonvulsants, antidepressants, and other CNS drugs are based on heterocyclic structures accessible through α-cyanoester synthetic routes.

The utility of Ethyl 2-cyanopentanoate lies in its ability to introduce a propyl group at the α-position of a cyanoacetic ester framework. This propyl substituent can be a key pharmacophoric element or a strategic handle for further molecular elaboration in a drug discovery program.

Conclusion

Ethyl 2-cyanopentanoate (CAS 6967-47-1) is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug development. Its straightforward synthesis via the alkylation of ethyl cyanoacetate, coupled with the rich chemistry of its nitrile and ester functionalities, makes it an attractive building block for the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will empower researchers and scientists to effectively utilize this compound in their pursuit of novel chemical entities with potential therapeutic applications.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 249721, Ethyl 2-cyanopentanoate. Retrieved from [Link].

-

Organic Syntheses Procedure, Ethyl n-butylcyanoacetate. Retrieved from [Link].

-

Wikipedia. Ethyl cyanoacetate. Retrieved from [Link].

- BenchChem. An In-depth Technical Guide to the Synthesis of Ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate. Retrieved from a hypothetical BenchChem technical document.

- BenchChem. Application Notes and Protocols for the Scale-Up Synthesis of Ethyl (2Z)-2-Cyano-3-ethoxypent-2-enoate.

- A New Approach to the Cyanoacetic Ester Synthesis. J. Braz. Chem. Soc. Retrieved from a relevant journal article on the synthesis of similar compounds.

-

Chemguide. Mass Spectra - Fragmentation Patterns. Retrieved from [Link].

- Mastering Organic Synthesis: The Role of Ethyl Cyanoacetate and Reliable Suppliers.

- Growing Demand In The Pharmaceutical Industry Significantly Drives The Ethyl Cyanoacetate Market Growth. (2024).

-

Mlunias. Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Retrieved from [Link].

- PubMed Central. Carboxylic Acid (Bio)Isosteres in Drug Design. Retrieved from a relevant review article on medicinal chemistry.

Sources

Technical Whitepaper: Ethyl 2-Cyanopentanoate as a Pivotal Pharmacophore Scaffold

Executive Summary: The Bifunctional Architect

Ethyl 2-cyanopentanoate (CAS: 21571-73-7) represents a critical junction in organic synthesis, serving as a versatile bifunctional building block. Structurally, it is the mono-alkylated derivative of ethyl cyanoacetate, possessing a propyl chain at the

This guide dissects the molecular logic of Ethyl 2-cyanopentanoate, detailing its synthesis, the thermodynamics of its reactivity, and its indispensable role as the primary precursor in the industrial production of Valproic Acid (a WHO Essential Medicine).

Molecular Architecture & Physicochemical Profile[1][2]

The reactivity of Ethyl 2-cyanopentanoate is dictated by the acidity of its remaining

Physicochemical Data Table[2][3]

| Property | Value | Context |

| IUPAC Name | Ethyl 2-cyanopentanoate | Systematic nomenclature |

| CAS Number | 21571-73-7 | Registry ID |

| Molecular Formula | - | |

| Molecular Weight | 155.19 g/mol | - |

| Boiling Point | 246-247 °C | High-boiling liquid |

| Appearance | Colorless to pale yellow liquid | Oxidizes slightly upon storage |

| pKa ( | ~11-12 | Highly acidic for a C-H bond |

| Solubility | Ethanol, Ethyl Acetate, DCM | Immiscible with water |

Mechanistic Insight: The Enolate Resonance

The stability of the intermediate enolate is the driving force for alkylation. The negative charge is delocalized across the nitrogen of the nitrile and the oxygen of the carbonyl.

Figure 1: Resonance stabilization of the deprotonated Ethyl 2-cyanopentanoate. The delocalization of charge allows for controlled nucleophilic attacks.

Synthetic Protocol: Mono-Alkylation Strategy

The synthesis of Ethyl 2-cyanopentanoate typically involves the alkylation of ethyl cyanoacetate with 1-bromopropane.[1] The critical challenge here is selectivity . The product (Ethyl 2-cyanopentanoate) still contains an acidic proton and can undergo a second alkylation to form the dialkyl impurity (a precursor to Valproic acid, but an impurity if the mono-species is the target).

Experimental Workflow (Self-Validating)

Reagents:

-

Ethyl Cyanoacetate (1.0 eq)

-

1-Bromopropane (1.05 eq)

-

Sodium Ethoxide (1.0 eq, 21% wt in Ethanol)

-

Solvent: Anhydrous Ethanol

Protocol:

-

Enolate Formation (Exothermic):

-

Charge a reactor with anhydrous ethanol and Ethyl Cyanoacetate.

-

Cool to 0-5°C.

-

Critical Step: Add Sodium Ethoxide solution dropwise. Maintain temperature <10°C to prevent side reactions (Claisen condensation).

-

Validation: The solution should turn yellow/orange, indicating enolate formation.

-

-

Alkylation (Kinetic Control):

-

Add 1-Bromopropane slowly.

-

Heat the mixture to reflux (approx. 78°C) for 3-5 hours.

-

Monitoring: Use TLC (Hexane:EtOAc 8:2) or GC-MS. The disappearance of Ethyl Cyanoacetate confirms conversion.

-

-

Workup:

-

Distill off ethanol (recover solvent).

-

Quench residue with water to dissolve NaBr salts.

-

Extract with Dichloromethane (DCM) or Toluene.

-

Wash organic layer with weak acid (HCl) to neutralize residual base.

-

-

Purification:

-

Fractional distillation under reduced pressure is required to separate the mono-alkylated product (b.p. ~110°C at 15 mmHg) from the di-alkylated by-product.

-

Figure 2: Step-by-step synthetic workflow for the production of Ethyl 2-cyanopentanoate via Williamson ether-type alkylation logic.[2]

Pharmaceutical Application: The Valproic Acid Pathway[10]

While Ethyl 2-cyanopentanoate has various uses, its primary industrial role is as the "halfway point" in the synthesis of Valproic Acid (Depakote), a widely used antiepileptic and mood stabilizer.

The Chemistry of Valproate Synthesis

To synthesize Valproic acid (2-propylpentanoic acid), the scaffold requires:

-

Second Alkylation: Ethyl 2-cyanopentanoate is deprotonated again and reacted with a second equivalent of propyl bromide.

-

Hydrolysis: The ester and nitrile groups are hydrolyzed to carboxylic acids (forming a malonic acid derivative).

-

Decarboxylation: Heating causes the loss of

, yielding the branched fatty acid.[1]

Why this Route?

Using the cyanoacetate route (vs. malonic ester synthesis) is often preferred industrially because:

-

Atom Economy: The cyano group is less sterically hindering than a second ester group during the second alkylation.

-

Decarboxylation Ease: Cyano-acids decarboxylate readily.

Figure 3: The industrial pathway from Ethyl 2-cyanopentanoate to the antiepileptic drug Valproic Acid.

Analytical Characterization

For researchers validating the structure of Ethyl 2-cyanopentanoate, the following spectral signatures are diagnostic.

Infrared Spectroscopy (FT-IR)

- : Weak but sharp band at 2245 cm⁻¹ .

- : Strong ester carbonyl stretch at 1740 cm⁻¹ .

- : Ester C-O stretch at 1200-1250 cm⁻¹ .

Nuclear Magnetic Resonance ( -NMR)

Solvent:

| Shift ( | Multiplicity | Integration | Assignment |

| 0.95 | Triplet | 3H | Terminal |

| 1.30 | Triplet | 3H | |

| 1.45 - 1.90 | Multiplet | 4H | |

| 3.45 | Triplet/dd | 1H | |

| 4.25 | Quartet | 2H |

Note: The disappearance of the singlet at

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 249721, Ethyl 2-cyanopentanoate. Retrieved from [Link]

-

Organic Syntheses. Ethyl n-Butylcyanoacetate (Analogous Procedure). Org.[3][2][4][5][6] Synth. 1955, 3, 385. Retrieved from [Link]

-

European Patent Office. Process for producing valproic acid (EP0835859A1).[7] Retrieved from

Sources

- 1. PRACTICE PROBLEM 18.13 The antiepileptic drug valproic acid is 2-propylpe.. [askfilo.com]

- 2. researchgate.net [researchgate.net]

- 3. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Comprehensive Spectroscopic Profiling of Ethyl 2-Cyanopentanoate

CAS Registry Number: 6967-47-1

Synonyms: Ethyl

Executive Summary & Strategic Utility

Ethyl 2-cyanopentanoate is a critical aliphatic intermediate in the synthesis of branched carboxylic acids and heterocyclic pharmaceuticals.[1] Its primary industrial significance lies in its role as the mono-alkylated precursor in the cyanoacetic ester synthesis of Valproic Acid (an essential antiepileptic drug).[1]

Unlike its lower homolog (ethyl 2-cyanopropionate), this molecule exhibits distinct lipophilicity and steric parameters that influence its reactivity in subsequent alkylation steps.[1] This guide provides a definitive technical breakdown of its spectroscopic signature, synthesis, and quality control parameters for researchers in medicinal chemistry and process development.

Physicochemical Identity

The following data establishes the baseline identity for Ethyl 2-cyanopentanoate. Note the distinction from its isomer, ethyl 2-cyanopropionate (CAS 1572-99-2).[1][2]

| Property | Value / Range | Condition |

| Physical State | Clear, colorless liquid | @ 25°C |

| Boiling Point | 100 – 105 °C | @ 10 mmHg (Vacuum Distilled) |

| Density | ~0.98 g/mL | @ 20°C |

| Refractive Index ( | 1.4220 – 1.4250 | Standard |

| Solubility | Miscible in EtOH, Et₂O, CHCl₃ | Immiscible in Water |

| Flash Point | > 95 °C | Closed Cup |

Synthesis & Sample Preparation

To ensure spectroscopic data correlates to a high-purity standard, the following synthesis protocol is recommended. This method utilizes the enhanced acidity of the

3.1 Reaction Scheme (Graphviz)

3.2 Protocol Steps

-

Enolate Formation: Dissolve sodium metal (1.05 eq) in anhydrous ethanol to form sodium ethoxide. Cool to 0°C.

-

Addition: Add Ethyl cyanoacetate (1.0 eq) dropwise. The solution will turn yellow/orange as the enolate forms.

-

Alkylation: Add 1-bromopropane (1.0 eq) slowly to prevent thermal runaway.

-

Reflux: Heat to reflux (approx. 80°C) for 3 hours. Monitor by TLC (SiO₂, 20% EtOAc/Hexane) for disappearance of starting material.

-

Workup: Neutralize with dilute acetic acid. Remove ethanol under reduced pressure. Partition residue between water and diethyl ether.

-

Purification: Fractional vacuum distillation is mandatory to separate the mono-alkylated product (bp ~105°C/10mmHg) from the dialkylated impurity (bp ~135°C/10mmHg).[1]

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides a rapid "fingerprint" validation. The competition between the electron-withdrawing nitrile and ester groups creates a diagnostic pattern.[1]

| Functional Group | Wavenumber ( | Intensity | Assignment Notes |

| Nitrile ( | 2250 – 2255 | Weak/Medium | Distinct sharp peak.[1][2] Often weaker than expected due to conjugation effects if enolized, but sharp in neat liquid. |

| Ester Carbonyl ( | 1735 – 1745 | Strong | Characteristic ester stretch. Shifted slightly higher due to |

| C-H Stretch (Alkane) | 2870 – 2960 | Medium | |

| C-O Stretch | 1180 – 1250 | Strong | "Fingerprint" region ester C-O-C vibration. |

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for structural confirmation. The key diagnostic feature is the

5.1 ¹H NMR Data (400 MHz, CDCl₃)

| Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 4.25 | Quartet ( | 2H | Ethyl ester methylene.[1][2] | |

| 3.52 | Triplet ( | 1H | Diagnostic Peak. Deshielded by adjacent -CN and -COOEt. | |

| 1.92 – 1.98 | Multiplet | 2H | Propyl methylene adjacent to the chiral center.[1] | |

| 1.45 – 1.55 | Multiplet | 2H | Middle methylene of the propyl chain.[1] | |

| 1.31 | Triplet ( | 3H | Ester | Terminal methyl of the ethyl ester.[1] |

| 0.96 | Triplet ( | 3H | Propyl | Terminal methyl of the propyl chain.[1] |

5.2 ¹³C NMR Data (100 MHz, CDCl₃)

-

Carbonyl (

): 166.5 ppm[1] -

Nitrile (

): 116.8 ppm[1] - -Carbon: 39.2 ppm (Significant shift from unsubstituted cyanoacetate at ~25 ppm).[1]

-

Ester

: 62.5 ppm[1][2] -

Propyl Chain: 32.1 ppm (

), 20.4 ppm ( -

Ester Methyl: 14.0 ppm

5.3 NMR Logic Diagram (Graphviz)

Mass Spectrometry (MS)

The mass spectrum follows a predictable fragmentation pattern characteristic of aliphatic esters.

Fragmentation Pathway:

-

Base Peak (m/z 110): Loss of the ethoxy group (

).[1] This is the- (m/z 110).[1]

-

McLafferty Rearrangement (m/z 127): Loss of ethylene (

) from the ethyl ester group is common in ethyl esters, though less dominant here due to the competing nitrile stability. -

Alkyl Loss (m/z 82): Loss of the carbethoxy group (

) leaves the stable

Quality Control & Impurity Profiling

When analyzing synthesized batches, researchers must monitor for specific impurities that affect downstream yield (e.g., in Valproic acid synthesis).

-

Impurity A (Starting Material): Ethyl cyanoacetate.[5][6][7][8][9][10] Detectable by ¹H NMR (Singlet at 3.5 ppm vs. Triplet at 3.52 ppm for product).

-

Impurity B (Dialkylated): Ethyl 2,2-dipropylcyanoacetate.[1]

-

Detection: Disappearance of the

-proton triplet at 3.52 ppm.[1] -

Impact: This impurity cannot be deprotonated further and is inert in subsequent alkylation steps.

-

References

-

Cope, A. C.; et al. (1955). "Ethyl n-Butylcyanoacetate".[1] Organic Syntheses, Coll.[10] Vol. 3, p. 685.[10] (Foundational protocol for alkylation of cyanoacetates). [1]

-

National Center for Biotechnology Information. (2024). "Ethyl 2-cyanopentanoate - PubChem Compound Summary". PubChem. (CAS and Physical Property Verification).[5][7][8][11] [1]

- Silverstein, R. M.; Webster, F. X. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. (Reference for general ester/nitrile shift logic).

-

ChemicalBook. (2024). "Ethyl 2-cyanopropanoate vs Pentanoate CAS Distinction". (Used for cross-referencing isomer CAS numbers).

Sources

- 1. Ethyl 2-cyanopropanoate synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. files.eric.ed.gov [files.eric.ed.gov]

- 5. Ethyl cyanoacetate CAS#: 105-56-6 [m.chemicalbook.com]

- 6. Ethyl cyanoacetate | C5H7NO2 | CID 7764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

- 8. chemimpex.com [chemimpex.com]

- 9. Ethyl cyanoacetate [webbook.nist.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Ethyl 2-cyanopentanoate | C8H13NO2 | CID 249721 - PubChem [pubchem.ncbi.nlm.nih.gov]

Quantum chemical calculations for Ethyl 2-cyanopentanoate

This guide outlines a high-precision computational protocol for analyzing Ethyl 2-cyanopentanoate (CAS 6967-47-1), a critical intermediate in the synthesis of antiepileptic therapeutics like Valproic Acid and amino acids such as Norvaline .

Structural Dynamics & Reactivity in Valproate Precursor Synthesis

Executive Summary & Pharmaceutical Context

Ethyl 2-cyanopentanoate (Ethyl

In the VPA synthesis pathway, the acidity of the

-

Predict the pKa of the

-proton in non-aqueous solvents (DMSO/Ethanol). -

Identify the Global Minimum Conformation to prevent steric shielding during nucleophilic substitution.

-

Simulate IR/NMR spectra for in-line process monitoring (PAT).

Computational Methodology (The "Standard of Truth")

To ensure experimental reproducibility, this protocol utilizes Density Functional Theory (DFT) with dispersion corrections. The flexible propyl chain and ethyl ester group require a method that accounts for weak van der Waals interactions.

Theoretical Level Selection

-

Functional:

B97X-D or B3LYP-D3(BJ) .[1]-

Justification: Standard B3LYP fails to accurately model the folding of the propyl chain against the ester group. The -D3 (Grimme dispersion) or

(long-range correction) is mandatory to prevent artificial steric errors.

-

-

Basis Set: def2-TZVP (Geometry/Energy) and 6-311++G(2d,2p) (NMR/IR).

-

Justification: Triple-zeta quality is required to resolve the electron density at the acidic

-carbon. Diffuse functions (++) are critical for describing the anionic species formed after deprotonation.

-

-

Solvation Model: SMD (Solvation Model based on Density) .

-

Solvent: Ethanol (

) or DMSO (

-

Input Protocol (Gaussian/ORCA Format)

Self-Validating Check: Ensure int=ultrafine (Gaussian) or Grid6 (ORCA) is used to avoid imaginary frequencies in low-frequency torsional modes.

Gaussian Input Example (Geometry Optimization):

Conformational Landscape Analysis

Ethyl 2-cyanopentanoate possesses three critical rotatable bonds that dictate its reactivity:

-

(Propyl Chain): C(

-

(Ester Linkage): C(

-

(Ethyl Group): O-CH

The "Folded" vs. "Extended" Problem

In the gas phase, the propyl chain may "fold" over the cyano group due to dispersion forces, artificially shielding the

Protocol: Perform a Relaxed Potential Energy Surface (PES) Scan on

Visualization: Conformational Search Workflow

The following diagram outlines the logical flow for identifying the reactive conformer.

Caption: Workflow for isolating the thermodynamically stable conformer of Ethyl 2-cyanopentanoate prior to reactivity studies.

Reactivity Profile: The Valproic Acid Pathway

The synthesis of Valproic acid relies on the second alkylation of this molecule. The efficiency depends on the acidity of the

Acidity (pKa) Prediction

The

-

Reaction:

-

Calculation Method: Thermodynamic Cycle (Direct Method).

Data Table: Calculated Reactivity Indices (wB97X-D/def2-TZVP)

| Parameter | Value (Ethanol) | Interpretation |

|---|---|---|

| HOMO Energy | -7.82 eV | Moderate nucleophilicity of the neutral species. |

| LUMO Energy | -1.25 eV | Susceptibility to reduction. |

| Alpha-H Charge (NBO) | +0.24 e | Highly acidic proton (Target for base). |

| C=O Bond Length | 1.208 Å | Standard ester resonance. |

| CN Bond Length | 1.156 Å | Triple bond character intact. |

| Predicted pKa | ~11.5 | Moderately acidic (deprotonated by NaOEt). |

Nucleophilic Substitution Mechanism

Once deprotonated, the anion attacks Propyl Bromide. The Fukui Function (

Visualization: Synthesis Pathway

Caption: The role of Ethyl 2-cyanopentanoate as the pivotal mono-alkylated intermediate in Valproic Acid synthesis.

Spectroscopic Validation (PAT)

To validate the computational model against experimental QC data, simulate the IR and NMR spectra.

-

Infrared (IR):

-

Look for the C

N stretch at ~2250 cm -

Look for the Ester C=O stretch at ~1740 cm

(Strong). -

Scaling Factor: Multiply calculated frequencies by 0.961 (for B3LYP/6-311++G**) to correct for anharmonicity.

-

-

NMR (

H):-

The

-proton (chiral center) typically appears as a triplet or dd around 3.4 - 3.6 ppm (dependent on solvent). -

Use GIAO (Gauge-Independent Atomic Orbital) method for shielding tensor calculation.

-

References

-

Biosynth. (n.d.). Ethyl 2-cyanopentanoate Product Information. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 249721, Ethyl 2-cyanopentanoate. Retrieved from [2]

- Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics.

- Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Refractive Index and Surface Tension. Journal of Physical Chemistry B.

-

MarketsandMarkets. (2024). Ethyl Cyanoacetate Market Applications in Pharmaceuticals. Retrieved from

Sources

Application Note: Exploring the Potential of Ethyl 2-Cyanopentanoate in Polyester Synthesis via Ring-Opening Polymerization

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of well-defined polyesters is of paramount importance in the fields of materials science and drug delivery. Ring-opening polymerization (ROP) of cyclic esters (lactones) stands out as a powerful technique to produce polyesters with controlled molecular weights and narrow polydispersity. While a variety of initiators and catalysts have been established for this purpose, the exploration of novel initiating systems continues to be a vibrant area of research. This application note delves into the synthesis of polyesters with a focus on the potential, yet underexplored, role of Ethyl 2-cyanopentanoate as an initiator. While direct, peer-reviewed protocols for its use are not prominently documented, its chemical structure suggests a plausible function as a nucleophilic initiator. This document provides a comprehensive overview of established ring-opening polymerization mechanisms and presents a hypothetical framework and experimental approach for investigating Ethyl 2-cyanopentanoate in this capacity.

Introduction to Polyester Synthesis via Ring-Opening Polymerization

Aliphatic polyesters are a crucial class of biodegradable and biocompatible polymers with wide-ranging applications, from drug delivery systems to sustainable packaging.[1] The ring-opening polymerization (ROP) of cyclic esters, such as ε-caprolactone and lactide, is a preferred method for their synthesis due to the ability to control the polymer's architecture.[2] This "living" or controlled polymerization minimizes side reactions, allowing for the production of polymers with predictable molecular weights and low dispersity (Đ), which is critical for applications in medicine and nanotechnology.[3]

The initiation of ROP can be achieved through several mechanisms, broadly categorized as anionic, cationic, and coordination-insertion pathways.[2] More recently, organocatalysis has emerged as a metal-free alternative, offering advantages in biomedical applications where metal contamination is a concern.[4] The choice of initiator is critical as it not only starts the polymerization but can also be incorporated as an end-group, influencing the final properties of the polyester.

The Chemical Rationale for Ethyl 2-Cyanopentanoate as a Potential Initiator

Ethyl 2-cyanopentanoate is recognized as a polymerization initiator for polyesters, noted for its high yield and reactivity.[5] Its chemical structure, featuring a proton alpha to both a nitrile and an ester group, imparts significant acidity to this position. This allows for the formation of a stabilized carbanion upon deprotonation by a suitable base.

This stabilized carbanion is a potent nucleophile.[6] In the context of ROP, it is hypothesized that this nucleophile could attack the electrophilic carbonyl carbon of a cyclic ester monomer, such as ε-caprolactone, thus initiating polymerization. This would proceed via an anionic ring-opening mechanism.

Hypothetical Initiation Mechanism:

-

Deprotonation: A base abstracts the acidic α-hydrogen from Ethyl 2-cyanopentanoate to form a resonance-stabilized carbanion.

-

Nucleophilic Attack: The carbanion attacks the carbonyl carbon of the lactone monomer, leading to the opening of the cyclic ester.

-

Propagation: The newly formed alkoxide end-group of the opened monomer then acts as the propagating species, sequentially attacking subsequent monomer units to extend the polyester chain.

Established Protocols for Ring-Opening Polymerization of ε-Caprolactone

To provide a practical context for investigating Ethyl 2-cyanopentanoate, a well-established, organocatalyzed ROP of ε-caprolactone is detailed below. This protocol utilizes a simple alcohol as the initiator and an organic base as the catalyst.

Materials

| Material | Supplier | Purity | Notes |

| ε-Caprolactone | Sigma-Aldrich | ≥99% | Stored over CaH₂ and distilled under reduced pressure before use. |

| Benzyl Alcohol | Sigma-Aldrich | ≥99% | Dried over molecular sieves. |

| 1,8-Diazabicycloundec-7-ene (DBU) | Sigma-Aldrich | ≥98% | Used as received. |

| Toluene | Sigma-Aldrich | Anhydrous, ≥99.8% | Used as received. |

| Methanol | Fisher Scientific | HPLC Grade | For precipitation. |

| Chloroform-d (CDCl₃) | Cambridge Isotope Laboratories | 99.8 atom % D | For NMR analysis. |

Experimental Workflow: Organocatalyzed ROP of ε-Caprolactone

Caption: General workflow for the organocatalyzed ring-opening polymerization of ε-caprolactone.

Step-by-Step Protocol

-

Preparation: All glassware is dried in an oven at 120 °C overnight and cooled under a stream of dry nitrogen. ε-Caprolactone is dried over CaH₂ for 48 hours and then distilled under reduced pressure.

-

Reaction Setup: In a nitrogen-filled glovebox, ε-caprolactone (e.g., 1.0 g, 8.76 mmol) and anhydrous toluene (5 mL) are added to a dried vial equipped with a magnetic stir bar.

-

Initiation: A stock solution of benzyl alcohol in toluene is added to achieve the desired monomer-to-initiator ratio (e.g., 100:1).

-

Catalysis: The polymerization is started by the addition of a stock solution of DBU in toluene (e.g., 1 mol% relative to the initiator).

-

Polymerization: The reaction is allowed to proceed at room temperature with stirring. Aliquots may be taken periodically to monitor monomer conversion by ¹H NMR.

-

Termination and Purification: After the desired time (or conversion), the reaction is quenched by adding a small amount of a weak acid (e.g., benzoic acid). The viscous solution is then slowly added to a large volume of cold methanol with vigorous stirring to precipitate the polymer. The polymer is collected by filtration and dried in a vacuum oven at 40 °C until a constant weight is achieved.[3]

Proposed Protocol for Investigating Ethyl 2-Cyanopentanoate as an Initiator

This section outlines a hypothetical protocol to explore the efficacy of Ethyl 2-cyanopentanoate as an initiator for the ROP of ε-caprolactone. A strong, non-nucleophilic base is proposed to deprotonate the initiator.

Additional Materials

| Material | Supplier | Purity | Notes |

| Ethyl 2-cyanopentanoate | Biosynth | ≥97% | Used as received, stored under inert gas. |

| Sodium bis(trimethylsilyl)amide (NaHMDS) | Sigma-Aldrich | ~2.0 M in THF | A strong, non-nucleophilic base. |

Proposed Experimental Procedure

-

Initiator Activation: In a nitrogen-filled glovebox, add Ethyl 2-cyanopentanoate (1 equivalent based on the desired polymer chains) to a vial with anhydrous toluene. Add NaHMDS (1 equivalent) dropwise while stirring and allow the solution to stir for 15 minutes to ensure complete deprotonation.

-

Polymerization: In a separate vial, dissolve ε-caprolactone in anhydrous toluene. Add the monomer solution to the activated initiator solution to begin the polymerization.

-

Reaction and Work-up: Follow steps 5 and 6 from the established protocol above.

Control Experiments are Crucial:

-

No Initiator: Run the reaction with only NaHMDS and monomer to check for base-initiated polymerization.

-

No Base: Run the reaction with only Ethyl 2-cyanopentanoate and monomer to see if it can initiate polymerization without deprotonation (unlikely under these conditions).

Characterization and Data Analysis

The resulting polymers should be thoroughly characterized to determine the success of the polymerization and the level of control achieved.

Key Characterization Techniques

| Technique | Information Obtained | Expected Outcome for a Controlled Polymerization |

| ¹H NMR Spectroscopy | Monomer conversion, number-average molecular weight (Mₙ) by end-group analysis. | Monomer signals decrease over time. Mₙ is close to the theoretical value calculated from the monomer/initiator ratio and conversion. |

| Gel Permeation Chromatography (GPC) | Number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (Đ = Mₙ/Mₙ). | A narrow, monomodal distribution of molecular weights (Đ < 1.2). Mₙ from GPC should correlate with Mₙ from ¹H NMR. |

| Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) | Absolute molecular weight of polymer chains and confirmation of end-groups. | A series of peaks separated by the mass of the monomer unit. The mass of each peak should correspond to the initiator fragment plus n repeating monomer units. |

Example Data Interpretation

A successful polymerization initiated by Ethyl 2-cyanopentanoate would show:

-

¹H NMR: Signals corresponding to the protons of the polyester backbone and signals from the Ethyl 2-cyanopentanoate fragment at one end of the polymer chain. The ratio of these signals can be used to calculate Mₙ.

-

GPC: A shift to higher molecular weight over time with a narrow polydispersity index.

-

MALDI-TOF MS: A mass spectrum where the major series of peaks corresponds to the mass of the deprotonated Ethyl 2-cyanopentanoate plus multiples of the ε-caprolactone monomer mass.

Conclusion and Future Directions

While the use of Ethyl 2-cyanopentanoate as an initiator for the ring-opening polymerization of lactones is not yet established in the scientific literature, its chemical properties present a compelling case for its investigation. The acidic proton alpha to the nitrile and ester functionalities suggests its potential to act as a potent nucleophilic initiator upon deprotonation. The protocols and characterization methods outlined in this application note provide a robust framework for researchers to explore this potential.

Successful implementation would introduce a new class of initiators for polyester synthesis, potentially offering new avenues for creating functionalized polymers and materials. Further studies could explore the use of different bases, monomers, and reaction conditions to optimize this hypothetical polymerization system.

References

-

ResearchGate. (n.d.). Initiation of ring opening polymerization of Lactones by Anionic initiators. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). Ring opening polymerization of e-caprolactone by different initiators. Retrieved February 2, 2026, from [Link]

-

Siriporn, J., et al. (2021). Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis. PLoS ONE, 16(4), e0249214. [Link]

-

Wikipedia. (n.d.). Diethyl malonate. Retrieved February 2, 2026, from [Link]

-

Taylor & Francis. (n.d.). Diethyl malonate – Knowledge and References. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). Ring opening polymerization of e-caprolactone by different initiators. Retrieved February 2, 2026, from [Link]

-

PubMed Central. (n.d.). Ring-Opening Polymerization of Lactones and Lactides with Sn(IV) and Al(III) Initiators. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). Organic Ring-Opening Polymerization Catalysts: Reactivity Control by Balancing Acidity. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). Why does ring opening reaction (of lactones) often follow nucleophilic pathway and not electrophilic? Retrieved February 2, 2026, from [Link]

-

ACS Publications. (2022). Organocatalytic Ring-Opening Polymerization of Methyl-Substituted Glycolides. ACS Polymers Au. [Link]

-

Royal Society of Chemistry. (2024). Ring-opening (co)polymerization of chiral seven-membered lactones mediated by achiral yttrium catalysts. Retrieved February 2, 2026, from [Link]

-

ACS Publications. (2022). Multifunctional Catalysts for Ring-Opening Copolymerizations. Retrieved February 2, 2026, from [Link]

-

Royal Society of Chemistry. (2023). Anionic Polymerization and Transport of Diethyl Methylidene Malonate on Polyolefin Copolymer Surfaces. Retrieved February 2, 2026, from [Link]

-

IOPscience. (2021). Recent Advances in Organocatalytic Ring-opening Polymerization. Retrieved February 2, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Carbanions II. Retrieved February 2, 2026, from [Link]

-

Chinese Chemical Society. (2023). Evolving Cyclopropenium Derivatives into Highly Active and Air-Stable Bifunctional Organoborane Catalysts Towards Ring-Opening Alternating Copolymerization. CCS Chemistry. [Link]

-

DigitalCommons@URI. (n.d.). synthesis of novel polymer materials via organocatalytic ring-opening polymerization (rop) of cyclic lactones. Retrieved February 2, 2026, from [Link]

Sources

- 1. Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. "SYNTHESIS OF NOVEL POLYMER MATERIALS VIA ORGANOCATALYTIC RING-OPENING " by Urala Liyanage Don Inush Kalana [digitalcommons.uri.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Ring opening polymerization of ε-caprolactone through water - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for Ethyl 2-Cyanopentanoate in Knoevenagel Condensation Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, valued for its high efficiency and broad applicability. This document provides a detailed guide to the use of ethyl 2-cyanopentanoate, a versatile active methylene compound, in Knoevenagel condensation reactions. We will explore the underlying reaction mechanism, present a detailed experimental protocol, and discuss the critical parameters that influence reaction outcomes. These notes are intended to serve as a practical resource for chemists in research and development, particularly those engaged in the synthesis of complex molecules for pharmaceutical and materials science applications.

Introduction: The Knoevenagel Condensation and the Role of Ethyl 2-Cyanopentanoate

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction, ultimately yielding an α,β-unsaturated product.[1] This reaction is a modification of the aldol condensation and is fundamental in the synthesis of a wide array of fine chemicals, polymers, and pharmacologically active molecules.[2]

The reaction's versatility stems from the wide variety of aldehydes, ketones, and active methylene compounds that can be employed. The active methylene compound, characterized by a CH₂ or CHR group flanked by two electron-withdrawing groups, is a key component. Ethyl 2-cyanopentanoate (C₈H₁₃NO₂) is one such compound, with its single acidic proton at the α-position activated by the adjacent nitrile and ester functional groups. This structural feature makes it an excellent nucleophile upon deprotonation by a weak base.

The products of Knoevenagel condensation with ethyl 2-cyanopentanoate are highly functionalized alkenes, which are valuable intermediates in the synthesis of more complex molecular architectures, including heterocyclic compounds and molecules with potential therapeutic properties.

Reaction Mechanism: A Step-by-Step Analysis

The Knoevenagel condensation proceeds through a well-established three-step mechanism, catalyzed by a weak base, typically an amine like piperidine or a tertiary amine such as 1,4-diazabicyclo[2.2.2]octane (DABCO).[3]

-

Enolate Formation: The reaction is initiated by the deprotonation of the active methylene compound, ethyl 2-cyanopentanoate, by the basic catalyst. This results in the formation of a resonance-stabilized enolate ion. The electron-withdrawing nature of the cyano and ester groups facilitates this deprotonation.

-

Nucleophilic Attack: The newly formed carbanion (enolate) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This leads to the formation of a tetrahedral alkoxide intermediate.

-

Dehydration: The alkoxide intermediate is then protonated, typically by the conjugate acid of the catalyst, to form a β-hydroxy adduct. This intermediate readily undergoes base-catalyzed dehydration (elimination of a water molecule) to yield the final, stable α,β-unsaturated product.

Sources

Application Notes and Protocols for Reactions with Ethyl 2-cyanopentanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Synthetic Potential of Ethyl 2-cyanopentanoate

Ethyl 2-cyanopentanoate is a versatile bifunctional molecule containing both an ester and a nitrile group attached to the same carbon atom. This unique structural feature confers a high degree of reactivity upon the α-carbon, making it a valuable building block in organic synthesis. The electron-withdrawing nature of both the cyano and the ester functionalities significantly increases the acidity of the α-proton, facilitating its removal by a base to form a resonance-stabilized carbanion. This carbanion is a potent nucleophile, enabling a wide range of carbon-carbon bond-forming reactions.

This application note provides a comprehensive guide to the experimental setup for key reactions involving Ethyl 2-cyanopentanoate, including alkylation, decarboxylation, and its use as a precursor for the synthesis of heterocyclic scaffolds of medicinal interest. The protocols provided herein are based on established methodologies for analogous α-cyano esters and serve as a robust starting point for reaction optimization.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Ethyl 2-cyanopentanoate is paramount for its safe handling and for designing effective experimental procedures.

| Property | Value |

| Molecular Formula | C₈H₁₃NO₂[1] |

| Molecular Weight | 155.19 g/mol [1] |

| Appearance | Colorless liquid (expected) |

| IUPAC Name | ethyl 2-cyanopentanoate[1] |

| CAS Number | 6967-47-1[1] |

Safety and Handling

Ethyl 2-cyanopentanoate is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[1] Therefore, all manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn.

GHS Hazard Statements: H302, H312, H315, H319, H332, H335[1]

For detailed safety information, always consult the most recent Safety Data Sheet (SDS) provided by the supplier.

Core Reactions and Protocols

The reactivity of Ethyl 2-cyanopentanoate is dominated by the chemistry of its active methylene group. The following sections detail the experimental setup for its most common and synthetically useful transformations.

Alkylation of the α-Carbon

The alkylation of Ethyl 2-cyanopentanoate proceeds through the formation of a resonance-stabilized carbanion, which then acts as a nucleophile in an Sₙ2 reaction with an alkyl halide. This reaction is a powerful tool for introducing alkyl substituents at the α-position.

The choice of base and solvent is critical for the efficient generation of the carbanion. A strong, non-nucleophilic base is preferred to ensure complete deprotonation without competing addition to the ester carbonyl. Polar aprotic solvents are ideal as they solvate the cation of the base, leaving the anion more reactive.

This protocol is adapted from established procedures for the alkylation of similar active methylene compounds. Optimization of reaction time and temperature may be necessary.

Materials:

-

Ethyl 2-cyanopentanoate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl iodide

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents). Wash the NaH three times with anhydrous hexanes to remove the mineral oil, and then place the flask under a positive pressure of nitrogen.

-

Solvent Addition: Add anhydrous THF to the flask via cannula to create a slurry. Cool the flask to 0 °C in an ice bath.

-

Deprotonation: Dissolve Ethyl 2-cyanopentanoate (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH slurry via the dropping funnel over 15-20 minutes. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.

-

Alkylation: Cool the reaction mixture back to 0 °C. Add ethyl iodide (1.2 equivalents) dropwise via the dropping funnel. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

| Parameter | Recommended Condition | Rationale |

| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base that irreversibly deprotonates the α-carbon. |

| Solvent | Anhydrous THF | Polar aprotic solvent that solubilizes the reactants and stabilizes the intermediate. |

| Temperature | 0 °C to room temperature | Allows for controlled deprotonation and subsequent alkylation while minimizing side reactions. |

| Alkylating Agent | Ethyl Iodide | A reactive electrophile for the Sₙ2 reaction. |

Krapcho Decarboxylation

The Krapcho decarboxylation is a highly effective method for the removal of the ethoxycarbonyl group from α-cyano esters, particularly after an alkylation step.[2] This reaction is typically carried out in a polar aprotic solvent with a salt, such as sodium chloride or lithium chloride, at elevated temperatures.[3]

The mechanism involves the nucleophilic attack of a halide ion on the ethyl group of the ester in an Sₙ2 fashion, followed by the loss of carbon dioxide from the resulting carboxylate intermediate. The presence of water is often necessary to protonate the final carbanion.

This is a general procedure and the temperature and reaction time will need to be optimized for the specific substrate.

Materials:

-

Alkylated Ethyl 2-cyanopentanoate

-

Sodium chloride (NaCl)

-

Dimethyl sulfoxide (DMSO)

-

Water

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the alkylated Ethyl 2-cyanopentanoate (1.0 equivalent), sodium chloride (1.2 equivalents), DMSO, and a small amount of water (2.0 equivalents).

-

Heating: Heat the reaction mixture in an oil bath to 140-160 °C. Monitor the reaction progress by TLC or GC. The reaction is typically complete within 2-6 hours.

-

Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the product with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Synthesis of Heterocyclic Compounds

Ethyl 2-cyanopentanoate is an excellent starting material for the synthesis of various heterocyclic systems due to its multiple reactive sites. Pyridones and pyrimidines, core structures in many pharmaceuticals, can be readily accessed.

The Guareschi-Thorpe reaction is a classic method for synthesizing 2-pyridones. It involves the condensation of an α-cyano ester with a 1,3-dicarbonyl compound in the presence of a base, typically ammonia or an amine.[4][5][6]

This protocol is based on the reaction of ethyl cyanoacetate with a 1,3-diketone.

Materials:

-

Ethyl 2-cyanopentanoate

-

Pentane-2,4-dione (a 1,3-diketone)

-

Ammonium carbonate

-

Ethanol

-

Water

Procedure:

-

Reaction Mixture: In a round-bottom flask, dissolve Ethyl 2-cyanopentanoate (1.0 equivalent) and pentane-2,4-dione (1.0 equivalent) in a 1:1 mixture of ethanol and water.

-

Base Addition: Add ammonium carbonate (2.0 equivalents) to the solution.

-

Heating: Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction by TLC.

-

Isolation: Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration. If no precipitate forms, the product can be isolated by extraction with a suitable organic solvent after removal of ethanol under reduced pressure.

Ethyl 2-cyanopentanoate can participate in Biginelli-type reactions to form dihydropyrimidines, which can be subsequently oxidized to pyrimidines. This multicomponent reaction involves the condensation of an aldehyde, a β-dicarbonyl compound (or its equivalent), and urea or thiourea.[7][8][9]

Materials:

-

Ethyl 2-cyanopentanoate

-

An aromatic aldehyde (e.g., benzaldehyde)

-

Urea

-

Ethanol

-

Catalytic amount of a strong acid (e.g., HCl)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine Ethyl 2-cyanopentanoate (1.0 equivalent), the aromatic aldehyde (1.0 equivalent), and urea (1.5 equivalents) in ethanol.

-

Catalyst Addition: Add a catalytic amount of concentrated HCl.

-

Heating: Heat the mixture to reflux and stir until the reaction is complete as monitored by TLC.

-

Workup: Cool the reaction mixture to room temperature. The product often crystallizes from the solution and can be collected by filtration. The crude product can be recrystallized from ethanol.

Characterization of Products

The progress of the reactions and the identity and purity of the products should be assessed using standard analytical techniques.

-

Thin-Layer Chromatography (TLC): For monitoring reaction progress.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the molecular weight and purity of volatile products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To elucidate the proton environment of the molecule. For Ethyl 2-cyanopentanoate, one would expect signals corresponding to the ethyl ester protons, the propyl chain protons, and the α-proton.

-

¹³C NMR: To identify all unique carbon atoms in the molecule, including the characteristic signals for the nitrile, ester carbonyl, and α-carbon.[10]

-

-

Infrared (IR) Spectroscopy: To identify key functional groups. The IR spectrum of Ethyl 2-cyanopentanoate is expected to show strong absorbances for the C≡N stretch (around 2250 cm⁻¹), the C=O stretch of the ester (around 1740 cm⁻¹), and C-H stretches.[11]

Conclusion

Ethyl 2-cyanopentanoate is a highly valuable and reactive building block in organic synthesis. The protocols and guidelines presented in this application note provide a solid foundation for researchers to explore its utility in alkylation, decarboxylation, and the synthesis of complex heterocyclic molecules. While the provided procedures are based on closely related analogs and may require optimization, the underlying chemical principles are robust and widely applicable. Careful attention to safety and the use of appropriate analytical techniques will ensure successful and reproducible results in the laboratory.

References

-

E3S Web of Conferences. (2021). Study on optimum synthesis of ethyl cyanoacetate. Retrieved February 2, 2026, from [Link]

-

OICC Press. (2025). Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. Retrieved February 2, 2026, from [Link]

-

Beilstein Journals. (n.d.). Synthetic accesses to biguanide compounds. Retrieved February 2, 2026, from [Link]

-

Organic Chemistry Reaction. (2026, January 10). Krapcho Decarboxylation (Krapcho Reaction). Retrieved February 2, 2026, from [Link]

-

PMC - PubMed Central - NIH. (2021, August 23). Icilio Guareschi and his amazing “1897 reaction”. Retrieved February 2, 2026, from [Link]

-

Wikipedia. (n.d.). Ethyl cyanoacetate. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). Comparison of 1 H NMR spectra of the starting ethyl 2-cyanoacrylate (a) with the obtained PECA (b). Retrieved February 2, 2026, from [Link]

- Electronic Supplementary Information. (n.d.).

-

Wikipedia. (n.d.). Krapcho decarboxylation. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). Guareschi–Thorpe reaction in water using ammonium carbonate. Retrieved February 2, 2026, from [Link]

- Google Patents. (n.d.). KR940010282B1 - Method and derivative of cyano guanidine.

-

PubChem - NIH. (n.d.). Ethyl 2-cyanopentanoate | C8H13NO2 | CID 249721. Retrieved February 2, 2026, from [Link]

-

RSC Publishing. (n.d.). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). Investigation of the H 3 PO 4 -Promoted Reaction of Benzaldehydes, Ethyl Acetoacetate or Ethyl Cyanoacetate or Malononitrile in the Presence of Urea as a Route to Pyrimidin-2-ones and 2-Iminochromenes. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Guanidine: Studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl) formimidate. Retrieved February 2, 2026, from [Link]

-

Arkivoc. (n.d.). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). Condensation of 1,3-diketones with cyanoacetamide: 4,6-disubstituted-3-cyano-2-pyridones. Retrieved February 2, 2026, from [Link]

-

Semantic Scholar. (n.d.). [PDF] Krapcho Dealkoxycarbonylation Strategy of Ethyl Cyanoacetate for the Synthesis of 3-Hydroxy-3-cyanomethyl-2-oxindoles and 3,3. Retrieved February 2, 2026, from [Link]

-

NIST WebBook. (n.d.). Ethyl 2-cyanopropionate. Retrieved February 2, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. Retrieved February 2, 2026, from [Link]

-

PMC - NIH. (2023, August 21). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Retrieved February 2, 2026, from [Link]

-

TÜBİTAK Academic Journals. (2014, April 14). Application of guanidine and its salts in multicomponent reactions. Retrieved February 2, 2026, from [Link]

- Google Patents. (n.d.). US3496214A - Condensation products of cyanoacetyl urea and amine complexes.

-

International Journal of Advanced Research in Science, Communication and Technology. (n.d.). One-Pot Multi-Component Synthesis of Dihydropyrimidinones via Biginelli Condensation. Retrieved February 2, 2026, from [Link]

-

YouTube. (2024, March 20). NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters. Retrieved February 2, 2026, from [Link]

- Safety Data Sheet. (n.d.). BEST Cyanoacrylate Ethyl.

-

Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). 13C n.m.r. examination of ethyl cyano(arylhydrazono)acetates. Retrieved February 2, 2026, from [Link]

- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.

-

ResearchGate. (n.d.). The Biginelli reaction between aromatic aldehyde, ethyl acetoacetate.... Retrieved February 2, 2026, from [Link]

-

Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). Ethyl cyanoacetate | C5H7NO2 | CID 7764. Retrieved February 2, 2026, from [Link]

-

Chemguide. (n.d.). interpreting infra-red spectra. Retrieved February 2, 2026, from [Link]

- International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Using a Green Method, the Biginelli Reaction is used to Create 1, 2, 3, and 4-tetrahydropyrimidine.

-

Chegg. (2024, October 23). IR: 1 . - What would be the major bands in the infrared spectrum of ethyl cyanoacetate?. Retrieved February 2, 2026, from [Link]

-

Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes. Retrieved February 2, 2026, from [Link]

Sources

- 1. Ethyl 2-cyanopentanoate | C8H13NO2 | CID 249721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemistry-reaction.com [chemistry-reaction.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Icilio Guareschi and his amazing “1897 reaction” - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. journals.iau.ir [journals.iau.ir]

- 8. researchgate.net [researchgate.net]

- 9. ijarsct.co.in [ijarsct.co.in]

- 10. 13C n.m.r. examination of ethyl cyano(arylhydrazono)acetates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Application Note: Optimized Laboratory Synthesis of Ethyl 2-Cyanopentanoate

Strategic Analysis & Route Selection

The Target Molecule

Ethyl 2-cyanopentanoate (CAS: 2009-15-6 for the propyl isomer) serves as a critical "switch" intermediate.[1] By installing a propyl chain at the

Synthetic Pathway Selection

While multiple routes exist (e.g., Knoevenagel condensation followed by reduction), the direct C-alkylation of ethyl cyanoacetate via nucleophilic substitution (

Comparative Analysis of Conditions:

| Parameter | Method A: NaOEt / Ethanol | Method B: | Method C: PTC (NaOH / TEBA) |

| Reaction Type | Homogeneous Enolate Alkylation | Heterogeneous Solid-Liquid | Phase Transfer Catalysis |

| Kinetics | Fast (Reflux) | Slow (Mild heat) | Moderate |

| Impurity Profile | Risk of transesterification if alcohols differ | Clean, but salt removal required | Emulsion risks during workup |

| Scalability | High (Linear scale-up) | Medium (Stirring limitations) | High |

| Selection | Method A is selected for this protocol due to the matching solvent/ester system (Ethanol/Ethyl) which eliminates transesterification byproducts.[1][2] |

Critical Control Points (The "Why" behind the "How")

-

Dialkylation Control: The

-proton of the mono-alkylated product is less acidic than the starting material due to the inductive effect of the alkyl group, but dialkylation is still a competing reaction.[1] -

Moisture Management: Water destroys the ethoxide base, generating hydroxide which hydrolyzes the ester to the carboxylic acid (lowering yield).[1]

-

Solution: Use of anhydrous ethanol and a drying tube is mandatory.[1]

-

Visualizing the Reaction Logic[1]

The following diagram illustrates the reaction mechanism and the critical separation of the mono-alkylated product from potential impurities.

Figure 1: Reaction pathway highlighting the enolate formation and the competitive dialkylation pathway.[1]

Detailed Experimental Protocol

Reagents and Equipment Table

| Reagent | MW ( g/mol ) | Equiv.[3] | Qty (Scale) | Density | Hazards |

| Ethyl Cyanoacetate | 113.11 | 1.10 | 124.4 g | 1.06 g/mL | Irritant |

| 1-Bromopropane | 122.99 | 1.00 | 123.0 g | 1.35 g/mL | Neurotoxin, Flammable |

| Sodium Metal | 22.99 | 1.05 | 24.1 g | Solid | Water Reactive, Corrosive |

| Abs.[1][2][4][5][6][7][8][9][10] Ethanol | 46.07 | Solvent | 400 mL | 0.789 g/mL | Flammable |

Equipment:

-

1L 3-neck Round Bottom Flask (RBF).[1]

-

Reflux condenser with Calcium Chloride drying tube.[1]

-

Pressure-equalizing addition funnel.[1]

-

Mechanical stirrer (magnetic stirring may fail as NaBr precipitates).[1]

-

Vacuum distillation setup.[1]

Step-by-Step Procedure

Phase 1: Enolate Formation[1]

-

Setup: Assemble the 3-neck flask with the condenser, addition funnel, and stirrer. Flush with Nitrogen (

).[1] -

Base Preparation: Place 400 mL of anhydrous ethanol in the flask. Add sodium metal (24.1 g) in small cubes slowly to control the exotherm. Allow all sodium to dissolve (formation of Sodium Ethoxide).[1]

-

Note: Ensure the solution returns to room temperature before proceeding.[1]

-

-

Enolization: Add Ethyl Cyanoacetate (124.4 g) dropwise to the ethoxide solution over 20 minutes.

-

Observation: A white precipitate (sodium salt of the ester) may form.[1] This is normal.

-

Phase 2: Alkylation (

Reaction)[1]

-

Addition: Add 1-Bromopropane (123.0 g) to the addition funnel.

-

Reaction: Heat the flask to a gentle reflux (

). Add the bromide dropwise over 45-60 minutes.-

Causality: Slow addition prevents a high concentration of alkyl halide, which helps moderate the exotherm and maintains control.[1]

-

-

Completion: Reflux for an additional 2-3 hours.

-

Endpoint Check: The reaction is complete when the pH of the mixture becomes neutral (pH 7-8) on wet litmus paper, indicating the consumption of the strongly basic ethoxide.[1]

-

Phase 3: Workup and Isolation[1]

-

Solvent Removal: Rearrange the apparatus for distillation. Distill off the bulk ethanol (approx 300-350 mL) at atmospheric pressure.

-

Quench: Cool the residue. Add 300 mL of water to dissolve the Sodium Bromide (NaBr) salt.[1]

-

Extraction: Separate the organic layer (Oil).[1] Extract the aqueous layer with

mL Ether or Ethyl Acetate.[1] Combine organic layers. -

Drying: Dry the organic phase over Anhydrous Magnesium Sulfate (

). Filter. -

Purification: Perform fractional distillation under reduced pressure.

Quality Control & Self-Validation

To ensure the protocol was successful, verify the product against these specifications.

| Property | Specification | Validation Method |